molecular formula C9H7FN4 B2415058 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine CAS No. 107128-47-2

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B2415058
CAS No.: 107128-47-2
M. Wt: 190.181
InChI Key: DMJSACLSZOMWMG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C9H7FN4 and its molecular weight is 190.181. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine and its derivatives are actively used in the synthesis of various compounds. Amination of 1,2,4-triazines, including fluorine-substituted ones, is a pivotal step in creating a wide range of products, such as 3-amino-1,2,4-triazines. These compounds, through further modifications, can lead to a variety of biologically active molecules (Rykowski & Plas, 1982).

Antimicrobial and Antifungal Activities

Many studies have demonstrated the antimicrobial and antifungal properties of fluorine-substituted 1,2,4-triazin-3-amines. Compounds synthesized from these amines have shown significant inhibitory effects against various bacteria and fungi, making them promising agents in treating infections (Alharbi & Alshammari, 2019), (Bawazir & Abdel-Rahman, 2018).

Antioxidant Properties

The fluorine substitution in 1,2,4-triazin-3-amines is not just limited to antimicrobial activities. These compounds, particularly fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one, have been found to have significant antioxidant properties, indicating their potential in combating oxidative stress-related disorders (Makki, Abdel-Rahman, & Alharbi, 2018).

Ligand Synthesis for Metal Complexes

Fluorine-substituted 1,2,4-triazin-3-amines serve as ligands in the synthesis of metal complexes. These ligands, when bound to metals like Palladium (II), form complexes that have been studied for their structure, binding modes, and electrochemical properties, indicating their potential in various industrial and pharmaceutical applications (Zvirzdinaite et al., 2017).

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJSACLSZOMWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107128-47-2
Record name 5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (2.80 g, 74%) was prepared from 3-(methylsulfonyl)-5-(4-fluorophenyl)-1,2,4-triazine (5.00 g, 19.7 mmol) and 0.5 M ammonia in THF (100 mL, 50.0 mmol) according to the general procedure of Preparation 2.
Name
3-(methylsulfonyl)-5-(4-fluorophenyl)-1,2,4-triazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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